![molecular formula C22H17BrCl2N2S2 B14911980 N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B14911980.png)
N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dichlorophenyl)-4-(4-(methylthio)phenyl)-5-phenylthiazol-2-amine hydrobromide is a synthetic organic compound that belongs to the thiazole class of chemicals. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-4-(4-(methylthio)phenyl)-5-phenylthiazol-2-amine hydrobromide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: Introduction of the 2,6-dichlorophenyl and 4-(methylthio)phenyl groups through nucleophilic aromatic substitution reactions.
Final Assembly: Coupling the phenylthiazole intermediate with the amine group to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions could target the nitro groups if present in derivatives.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, it could be studied for its potential as a therapeutic agent, particularly if it shows activity against specific biological targets.
Industry
Industrially, it might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dichlorophenyl)-4-hydroxy-2-(methylthio)pyrimidine-5-carboxamide
- N-(2,6-Dichlorophenyl)-4-hydroxy-2-(methylthio)pyrimidine-5-carboxamide
Uniqueness
What sets N-(2,6-Dichlorophenyl)-4-(4-(methylthio)phenyl)-5-phenylthiazol-2-amine hydrobromide apart might be its specific substitution pattern on the thiazole ring, which could confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H17BrCl2N2S2 |
|---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-4-(4-methylsulfanylphenyl)-5-phenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C22H16Cl2N2S2.BrH/c1-27-16-12-10-14(11-13-16)19-21(15-6-3-2-4-7-15)28-22(25-19)26-20-17(23)8-5-9-18(20)24;/h2-13H,1H3,(H,25,26);1H |
InChI Key |
IGONPNAKGYKKKS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B14911899.png)
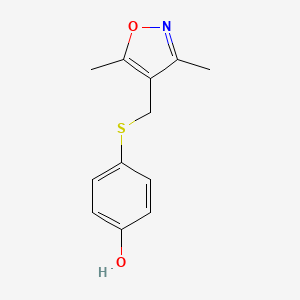
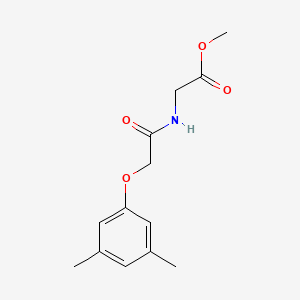
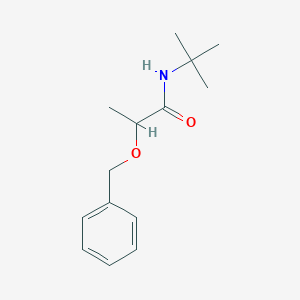


![N'-[1-(4-biphenylyl)ethylidene]benzohydrazide](/img/structure/B14911945.png)


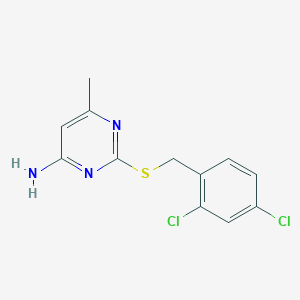
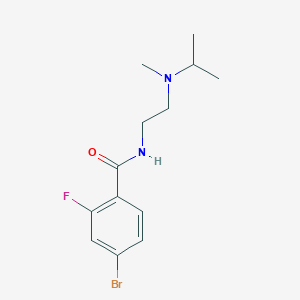
![n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14911972.png)
![8-Iodo-2-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14911973.png)
![1,6-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B14911976.png)
